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Compound of Interest

Compound Name:
3-Hydroxy-3-

mercaptomethylquinuclidine

Cat. No.: B131662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Hydroxy-3-mercaptomethylquinuclidine, a quinuclidine derivative of interest in medicinal

chemistry and drug development. Due to the limited availability of specific experimental data in

public literature, this document presents a detailed framework of the expected spectroscopic

properties and standardized experimental protocols for its characterization. The methodologies

and data presented herein are based on the known chemical structure of the compound and

established principles of spectroscopic analysis.

Chemical Structure and Properties
3-Hydroxy-3-mercaptomethylquinuclidine possesses a rigid bicyclic quinuclidine core, a

tertiary alcohol, and a primary thiol group. These functional groups give rise to characteristic

spectroscopic signatures that are key to its identification and characterization.

Molecular Formula: C₈H₁₅NOS[1]

Molecular Weight: 173.28 g/mol [1]

Structure:
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The following tables summarize the expected quantitative data from various spectroscopic

analyses of 3-Hydroxy-3-mercaptomethylquinuclidine. These are predicted values based on

the chemical structure and typical ranges for the respective functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 1.5 - 1.9 m 6H
Quinuclidine ring

protons

~ 2.5 - 2.8 m 6H
Quinuclidine ring

protons adjacent to N

~ 1.8 t 1H Thiol proton (-SH)

~ 2.9 d 2H
Methylene protons (-

CH₂SH)

~ 4.5 s 1H Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 20 - 30 Quinuclidine ring carbons

~ 45 - 55 Quinuclidine ring carbons adjacent to N

~ 35 Methylene carbon (-CH₂SH)

~ 75 Quaternary carbon (-C-OH)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Broad O-H stretch (alcohol)

2550 - 2600 Weak S-H stretch (thiol)

2850 - 3000 Medium C-H stretch (aliphatic)

1450 - 1470 Medium C-H bend (alkane)

1050 - 1150 Strong C-O stretch (tertiary alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Ratio Relative Intensity Assignment

173 High [M]⁺ (Molecular ion)

156 Medium [M - OH]⁺

140 Medium [M - SH]⁺

126 High [M - CH₂SH]⁺

96 High Quinuclidine fragment

Table 5: Predicted UV-Vis Spectroscopy Data
λmax (nm)

Molar Absorptivity
(ε)

Solvent Assignment

~ 210 Low Ethanol
n → σ* transition (N,

S, O lone pairs)

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: 500 MHz NMR Spectrometer

Protocol:

Sample Preparation: Dissolve 5-10 mg of 3-Hydroxy-3-mercaptomethylquinuclidine in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual

solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Protocol:

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the clean ATR crystal.
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Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Protocol:

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the abundance of each ion to generate the mass spectrum.

UV-Vis Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer

Protocol:

Sample Preparation: Prepare a dilute solution of 3-Hydroxy-3-
mercaptomethylquinuclidine in a UV-transparent solvent (e.g., ethanol, methanol) in a

quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

Data Acquisition:
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Record a baseline spectrum using a cuvette containing only the solvent.

Record the absorption spectrum of the sample solution over a wavelength range of

approximately 200-400 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualized Workflows
The following diagrams illustrate the general experimental workflows for the spectroscopic

analyses described.

Sample Preparation
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Data Processing Analysis
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Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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